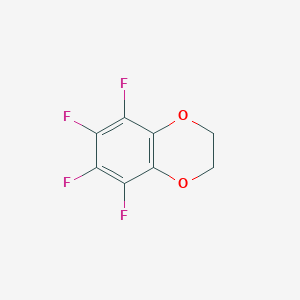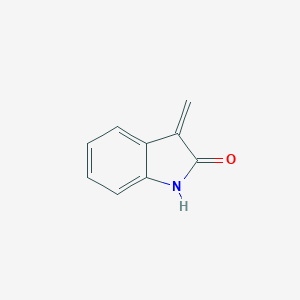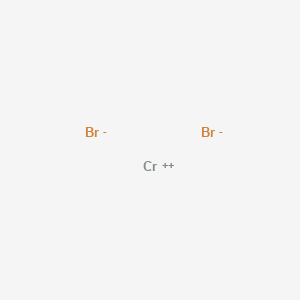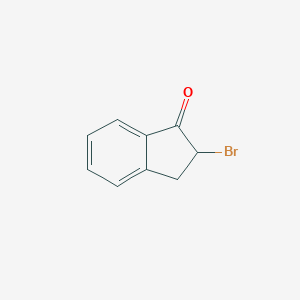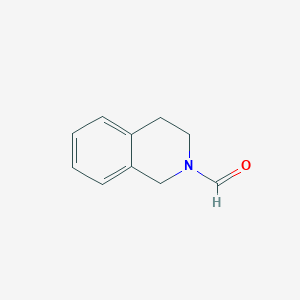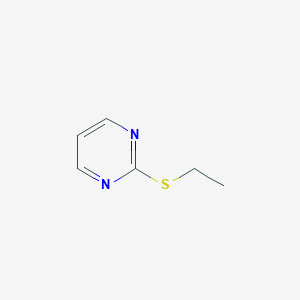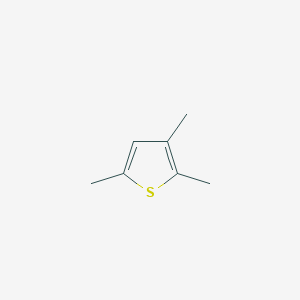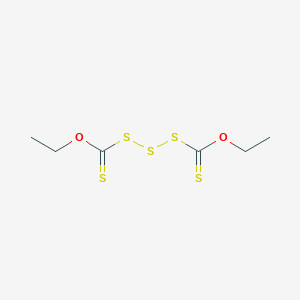
Bisethylxanthate trisulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bisethylxanthate trisulfide (BET) is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BET is a trisulfide derivative of ethylxanthate, which is commonly used in the mining industry as a flotation agent. BET has been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
科学研究应用
Bisethylxanthate trisulfide has been studied extensively for its potential as a therapeutic agent. It has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. Bisethylxanthate trisulfide has also been found to have antioxidant properties and has been shown to protect against oxidative stress in various cell types. Additionally, Bisethylxanthate trisulfide has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo.
作用机制
The exact mechanism of action of Bisethylxanthate trisulfide is not fully understood, but it is believed to involve the modulation of various signaling pathways. Bisethylxanthate trisulfide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Bisethylxanthate trisulfide has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense. Additionally, Bisethylxanthate trisulfide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in cancer.
生化和生理效应
Bisethylxanthate trisulfide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. Bisethylxanthate trisulfide has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, in various cell types. Additionally, Bisethylxanthate trisulfide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
Bisethylxanthate trisulfide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models. However, Bisethylxanthate trisulfide has some limitations for lab experiments. It is a reactive compound that can undergo oxidation and other chemical reactions, which can complicate its use in certain assays. Additionally, Bisethylxanthate trisulfide can be difficult to solubilize in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for research on Bisethylxanthate trisulfide. One area of interest is the development of Bisethylxanthate trisulfide-based drugs for the treatment of inflammatory diseases and cancer. Bisethylxanthate trisulfide has also been proposed as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to elucidate the exact mechanism of action of Bisethylxanthate trisulfide and to identify its molecular targets. Finally, Bisethylxanthate trisulfide could be used as a tool compound to study the role of HDACs in gene expression and cancer.
合成方法
Bisethylxanthate trisulfide can be synthesized by reacting ethylxanthate with sulfur in the presence of a catalyst. The reaction yields a mixture of isomers, which can be separated using column chromatography. The purified Bisethylxanthate trisulfide can then be characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
属性
CAS 编号 |
1851-77-0 |
|---|---|
产品名称 |
Bisethylxanthate trisulfide |
分子式 |
C6H10O2S5 |
分子量 |
274.5 g/mol |
IUPAC 名称 |
O-ethyl (ethoxycarbothioyltrisulfanyl)methanethioate |
InChI |
InChI=1S/C6H10O2S5/c1-3-7-5(9)11-13-12-6(10)8-4-2/h3-4H2,1-2H3 |
InChI 键 |
XXYGYFJCOAIEEK-UHFFFAOYSA-N |
SMILES |
CCOC(=S)SSSC(=S)OCC |
规范 SMILES |
CCOC(=S)SSSC(=S)OCC |
其他 CAS 编号 |
1851-77-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide](/img/structure/B167703.png)
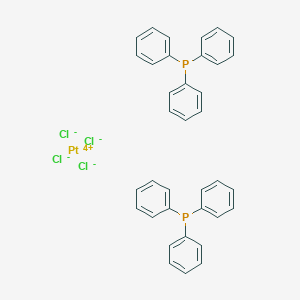
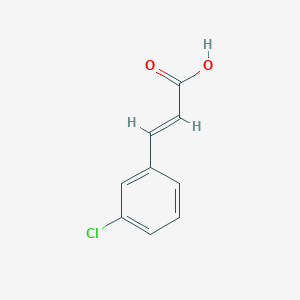
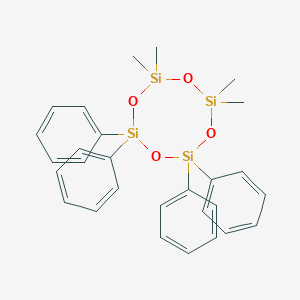
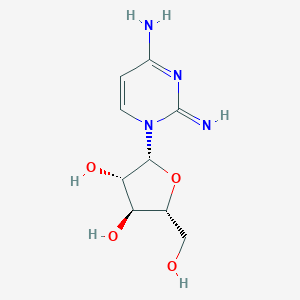
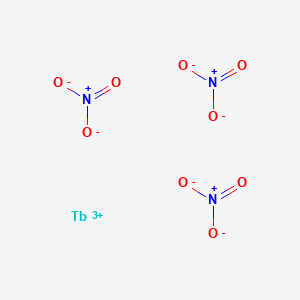
![4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B167712.png)
